molecular formula C14H14O4S B6380319 2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261931-40-1

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6380319
CAS RN: 1261931-40-1
M. Wt: 278.33 g/mol
InChI Key: VYEKCGJXDJLCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% (2M4MSPP95) is an organic compound that is a derivative of phenol, a type of aromatic hydrocarbon. 2M4MSPP95 is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a highly reactive compound that is used in a variety of applications, including in the synthesis of other compounds and in scientific research.

Scientific Research Applications

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in studies of drug metabolism and drug delivery systems, as well as in drug design and synthesis. It has also been used in studies of enzyme inhibition, protein-protein interactions, and cell signaling pathways.

Mechanism of Action

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, particularly those involved in drug metabolism. It is thought to bind to the active sites of these enzymes, preventing them from catalyzing their reactions. This inhibition can be used to study the role of the enzyme in a particular biochemical pathway, as well as to develop new drugs that target the enzyme.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as to affect the activity of certain cell signaling pathways. It has also been shown to interact with certain proteins, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in synthesizing other compounds. It is also relatively easy to obtain, and it is not toxic or hazardous. However, it is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of 2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% in scientific research is likely to continue to expand in the future. It can be used to study the role of enzymes in drug metabolism, as well as to develop new drugs that target these enzymes. It can also be used to study the effects of certain proteins and gene expression, as well as to develop new therapies for various diseases. In addition, 2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% can be used to synthesize other compounds, which can then be used in a variety of applications.

Synthesis Methods

2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95% is synthesized from phenol by a process known as sulfonation. This process involves treating phenol with sulfuric acid, which results in the formation of an intermediate product known as sulfonated phenol. The sulfonated phenol is then reacted with 3-methylsulfonylphenyl bromide, resulting in the formation of 2-Methoxy-4-(3-methylsulfonylphenyl)phenol, 95%. This process is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

2-methoxy-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14-9-11(6-7-13(14)15)10-4-3-5-12(8-10)19(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEKCGJXDJLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685736
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(3-methylsulfonylphenyl)phenol

CAS RN

1261931-40-1
Record name 3-Methoxy-3′-(methylsulfonyl)[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.